Recombinant PfCLK3 Enzyme Inhibition: TCMDC-135051 vs. Structural Analogues
TCMDC-135051 (compound 1) inhibits recombinant full-length PfCLK3 with an IC50 of 40 nM (pIC50 = 7.4 ± 0.221) in a time-resolved fluorescence energy transfer (TR-FRET) assay. Among a panel of 14 structurally characterized analogues with modifications to the diethylamino, methoxy, and aromatic ring substituents, TCMDC-135051 occupies a central position in the activity distribution [1]. The N-morpholinyl analogue (8c) exhibited enhanced enzymatic potency (IC50 = 9 nM; pIC50 = 8.0), while removal of the methoxy group (compound 23) or replacement of the diethylamino with pyrrolidinyl (8b) yielded comparable potency (IC50 = 25 nM and 38 nM, respectively) [1]. However, substitution with a primary amine (compound 12) or complete removal of the basic amine (compound 15) reduced potency approximately 2-fold (IC50 = 76 nM and 79 nM, respectively) [1]. The structural optimization landscape confirms that TCMDC-135051's diethylaminomethyl-methoxy substitution pattern is not the sole determinant of enzyme potency but is integrated with downstream cellular activity.
| Evidence Dimension | PfCLK3 recombinant enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 40 nM (pIC50 = 7.4 ± 0.221) |
| Comparator Or Baseline | Analogues: 8c (N-morpholinyl) IC50 = 9 nM; 23 (no OMe) IC50 = 25 nM; 8b (pyrrolidinyl) IC50 = 38 nM; 12 (NH2) IC50 = 76 nM; 15 (H) IC50 = 79 nM |
| Quantified Difference | TCMDC-135051 is 4.4-fold less potent than 8c, 1.6-fold more potent than 8b, and 1.9-fold more potent than 12 |
| Conditions | TR-FRET assay using recombinant full-length PfCLK3; n = 3 independent experiments run in triplicates |
Why This Matters
Quantitative SAR data enables informed selection of TCMDC-135051 as the reference compound for analogue benchmarking and hit-to-lead optimization programs targeting PfCLK3.
- [1] Mahindra A, et al. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials. J Med Chem. 2020 Sep 10;63(17):9300-9315. Table 1. View Source
